molecular formula C10H11ClN2O3 B3003107 ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate CAS No. 2174007-62-4

ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate

Cat. No.: B3003107
CAS No.: 2174007-62-4
M. Wt: 242.66
InChI Key: YOGMQWIYXFJGAU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Pharmacological Screening : Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been cyclized with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine. These compounds were then evaluated for their effects on the central nervous system (Zabska et al., 1998).

  • Reactivity and Transformations : The compound has been converted into various derivatives like 1,6-diazanaphthalene and pyrano[2,3-b]pyridine through reactions with different nucleophilic reagents, showcasing its versatility in the creation of heterocyclic compounds (Harb et al., 1989).

  • Synthesis of Novel Heterocycles : The compound is employed in the synthesis of new heterocycles like thieno[2,3-c]pyridazines and related structures, indicating its role in developing diverse chemical entities (Radwan & Bakhite, 1999).

Chemical Reactions

  • Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with hydrazines to produce pyrazoles, demonstrating its role in facilitating specific chemical reactions (Mikhed’kina et al., 2009).

  • Synthesis of Pyrano[4,3-b]pyrans : The compound has been used in one-pot reactions to synthesize trifluoromethylated pyrano[4,3-b]pyrans, highlighting its utility in multi-component chemical reactions (Wang et al., 2012).

Structural Analysis and Antimicrobial Studies

  • Molecular Design and Structural Studies : In-depth molecular design studies involving the compound have led to the creation of pyrazolo[3,4-d]pyridazines, which are further subjected to various chemical modifications (Matiichuk et al., 2008).

  • Antibacterial and Antifungal Activities : Some derivatives of the compound have been reported to exhibit antibacterial and antifungal activities, thus contributing to pharmacological research (Radwan & Bakhite, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of “ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate” and similar compounds represents an attractive methodology for the synthesis of novel fused pyridazine derivatives . This could open up new avenues for research and development in the field of organic chemistry.

Properties

IUPAC Name

ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-16-10(14)8-6-5-15-4-3-7(6)12-13-9(8)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGMQWIYXFJGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC2=C1COCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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